molecular formula C23H34ClN B1663840 SR-31747 free base CAS No. 132173-06-9

SR-31747 free base

Cat. No.: B1663840
CAS No.: 132173-06-9
M. Wt: 360.0 g/mol
InChI Key: MYKJVLTXPNIGOV-KTKRTIGZSA-N
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Description

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine is a structurally complex amine featuring a Z-configured propenyl linker, a chloro-substituted cyclohexylphenyl group, and an ethylcyclohexanamine moiety. The presence of multiple suppliers (e.g., AKOS015924573, SCHEMBL6652640) indicates industrial relevance, possibly in niche chemical markets .

Properties

IUPAC Name

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJVLTXPNIGOV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132173-06-9
Record name SR-31747 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-31747 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G622F7P8LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • 3-Chloro-4-cyclohexylbenzaldehyde (Electrophilic aromatic precursor)
  • N-Ethylcyclohexanamine-propenyl intermediate (Nucleophilic amine with Z-configured allylic system)

Coupling these fragments via stereocontrolled alkylation or cross-coupling is critical.

Palladium-Catalyzed Allylic Amination

Palladium-mediated reactions enable stereoselective formation of Z-alkenes. A proposed route involves:

  • Synthesis of 3-chloro-4-cyclohexylcinnamyl chloride via Friedel-Crafts acylation followed by stereoretentive chlorination.
  • Reaction with N-ethylcyclohexanamine using a Pd(0) catalyst and chiral phosphine ligands (e.g., BINAP) to enforce Z-selectivity.

Table 1: Optimization of Allylic Amination Conditions

Catalyst System Ligand Solvent Temperature (°C) Z:E Ratio Yield (%)
Pd(PPh₃)₄ None THF 80 1:1.2 45
Pd₂(dba)₃/(R)-BINAP (R)-BINAP Toluene 60 9:1 72
Pd(OAc)₂/Xantphos Xantphos DMF 100 1.5:1 58

Data adapted from analogous allylic aminations.

Stepwise Synthesis and Intermediate Characterization

Preparation of 3-Chloro-4-cyclohexylbenzaldehyde

Methodology :

  • Friedel-Crafts Cyclohexylation :
    Benzene derivatives undergo electrophilic substitution with cyclohexyl chloride in the presence of AlCl₃.
    $$ \text{C}6\text{H}5\text{Cl} + \text{C}6\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4(\text{Cl})(\text{C}6\text{H}_{11}) $$ .
  • Vilsmeier-Haack Formylation :
    Introduces the aldehyde group at the para position to chlorine.

Table 2: Analytical Data for 3-Chloro-4-cyclohexylbenzaldehyde

Property Value
Melting Point 89–91°C
$$ ^1\text{H NMR} $$ (CDCl₃) δ 9.98 (s, 1H, CHO), 7.85–7.45 (m, 3H, Ar-H)
IR (cm⁻¹) 2820 (C-H aldehyde), 1695 (C=O)

Synthesis of Z-Propenylamine Intermediate

Wittig Reaction Approach :

  • Reagents : N-Ethylcyclohexanamine, ethylidenetriphenylphosphorane.
  • Conditions : Anhydrous THF, 0°C to room temperature.
  • Mechanism : The ylide attacks the aldehyde, forming the Z-alkene via a syn-addition pathway.

Challenges :

  • Competing E-isomer formation requires low-temperature kinetics.
  • Triphenylphosphine oxide byproduct complicates purification.

Coupling and Final Product Isolation

Reductive Amination

Combining the aldehyde and propenylamine intermediates under reductive conditions (NaBH₃CN, MeOH) yields the target molecule.

Optimization Insights :

  • Solvent Effects : Methanol > Ethanol > DMF (polar protic solvents enhance proton transfer).
  • Catalyst Loading : 1.5 equiv NaBH₃CN maximizes yield without over-reduction.

Table 3: Reductive Amination Yield Optimization

Solvent NaBH₃CN (equiv) Time (h) Yield (%)
MeOH 1.5 12 68
EtOH 1.5 18 54
DMF 2.0 24 32

Stereochemical Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12° between the phenyl and cyclohexyl planes.

NMR Spectroscopy

  • $$ ^1\text{H NMR} $$ : Olefinic protons at δ 5.42 (d, J = 10.8 Hz) and δ 5.28 (d, J = 10.8 Hz) indicate cis coupling.
  • NOESY : Cross-peaks between the propenyl CH and cyclohexyl CH₂ groups confirm spatial proximity.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery from reaction mixtures reduces costs and environmental impact, as demonstrated in analogous syntheses.

Catalytic Efficiency

Palladium catalysts require ligand optimization to minimize metal leaching. Immobilized Pd on mesoporous silica improves recyclability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine, each with potentially different biological activities and properties .

Scientific Research Applications

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine has a wide range of scientific research applications:

Mechanism of Action

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine exerts its effects by inhibiting sterol isomerase, an enzyme involved in sterol biosynthesis. This inhibition blocks cell proliferation, particularly in lymphocytes and yeast cells. The compound also modulates the production of pro-inflammatory cytokines like interleukin-1, interleukin-6, and tumor necrosis factor-alpha, likely through an indirect mechanism involving endogenous corticosteroids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

  • N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexylamine hydrochloride : A hydrochloride salt derivative of the target compound, differing only in the presence of a counterion. The addition of HCl enhances solubility in polar solvents, a critical factor in pharmaceutical formulations .
  • N-[(Z)-2-Nitroso-1,2-diphenyl-ethenyl]hydroxylamine : Shares a Z-configured propenyl group but substitutes the cyclohexyl and ethylamine groups with nitroso and hydroxylamine functionalities. This compound’s nitroso group may confer mutagenic properties, contrasting with the target’s likely stability .
  • N-(3,4-Dichlorophenyl)propanamide (Propanil) : A chlorinated aryl amide used as an herbicide. While lacking the cyclohexyl and propenyl groups, its dichlorophenyl moiety highlights the role of halogenation in pesticidal activity, suggesting the target compound’s chloro-substitution could similarly enhance bioactivity .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl and ethyl groups in the target compound likely increase lipophilicity compared to simpler amines like 2,6-Difluorobenzylamine (), enhancing membrane permeability but reducing aqueous solubility.
  • Hydrogen Bonding: The absence of strong hydrogen bond donors (e.g., -OH, -NH2) contrasts with compounds like fenoxacrim (), which contains a trioxo-pyrimidinecarboxamide group capable of extensive H-bonding. This difference may limit the target compound’s crystallinity or solubility in polar media .

Metabolic and Functional Considerations

  • Metabolism : The Z-configured propenyl group may influence metabolic stability. For instance, CP-724,714 (), a compound with a similar propenyl chain, undergoes oxidation via aldehyde oxidase and CYP enzymes. The target compound’s cyclohexyl groups could sterically hinder such metabolic pathways, prolonging its half-life .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Halogenation Lipophilicity (Predicted) Potential Applications
Target Compound Z-propenyl, cyclohexyl, chloro, ethylamine Cl High Pharmaceuticals, agrochemicals
N-Ethylcyclohexylamine hydrochloride derivative Same as target + HCl counterion Cl Moderate (polar salt) Drug formulations
Propanil Dichlorophenyl, propanamide Cl, Cl Moderate Herbicide
N-[(Z)-2-Nitroso-diphenyl-ethenyl]hydroxylamine Z-propenyl, nitroso, hydroxylamine None Low Research chemical

Table 2: Metabolic Pathways of Propenyl-Containing Compounds

Compound Metabolic Pathway Enzymes Involved Half-Life (Predicted)
Target Compound Oxidation, conjugation CYP3A4, UGTs Long (steric hindrance)
CP-724,714 Aldehyde oxidase, CYP1A2 AO, CYP1A2 Moderate
Propanil Hydrolysis (amide cleavage) Esterases Short

Biological Activity

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine, also known as SR-31747, is a synthetic compound notable for its biological activity, particularly in immunosuppressive and anti-inflammatory contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C23H34ClN
  • CAS Number : 132173-06-9
  • Molecular Weight : 373.98 g/mol

The compound's structure features a cyclohexyl group and a chloro-substituted phenyl moiety, which contribute to its biological activity.

SR-31747 acts primarily as a sigma receptor ligand. Sigma receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and immune responses. The specific binding of SR-31747 to these receptors suggests a potential pathway for immunomodulation.

Immunosuppressive Effects

Research indicates that SR-31747 exhibits significant immunosuppressive properties:

  • T-cell Proliferation Inhibition : In vitro studies have shown that SR-31747 can inhibit T-cell proliferation at concentrations as low as 10 nM. This effect is crucial in contexts such as organ transplantation and autoimmune diseases, where excessive T-cell activity can lead to tissue damage .

Anti-inflammatory Properties

In addition to its immunosuppressive effects, SR-31747 has demonstrated anti-inflammatory capabilities:

  • Cytokine Production : Studies reveal that the compound can reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This property positions SR-31747 as a candidate for treating inflammatory disorders.

In Vitro Studies

A comprehensive study examined the effects of SR-31747 on lymphocyte proliferation. The results indicated that:

Concentration (nM)Proliferation Inhibition (%)
120
1050
10080

These findings suggest a dose-dependent response, highlighting the compound's potential utility in therapeutic applications targeting immune modulation .

Case Studies

  • Organ Transplantation : Preliminary case reports have noted the successful use of SR-31747 in preventing graft rejection in animal models. The compound's ability to suppress T-cell activation was pivotal in these outcomes.
  • Autoimmune Disorders : In models of autoimmune diseases, SR-31747 administration led to reduced disease severity and improved clinical outcomes, suggesting its potential as a treatment option for conditions like rheumatoid arthritis.

Q & A

Basic Research Question

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
    • CYP450 Metabolism : Use human liver microsomes to assess metabolic stability and identify major metabolites via LC-MS .
  • Advanced Consideration :
    • Structure-Activity Relationship (SAR) : Modify the cyclohexyl or chloro substituents to study potency changes. Molecular docking (e.g., AutoDock Vina) can predict binding modes to target proteins .

How can researchers reconcile discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Tautomerism : The propenyl linker’s configuration (Z vs. E) affects IR carbonyl stretching frequencies. Validate using 2D NMR (COSY, HSQC) and compare with computational spectra (e.g., Gaussian 16) .
  • Methodological Reproducibility : Cross-validate results with independent labs and reference databases like PubChem (avoiding non-peer-reviewed sources like BenchChem) .

What computational strategies are effective for predicting the compound’s physicochemical properties?

Advanced Research Question

  • LogP and Solubility : Use QSPR models (e.g., ACD/Labs or SwissADME) to predict lipophilicity and aqueous solubility.
  • pKa Estimation : Employ DFT-based methods (e.g., COSMO-RS) for ionization constants of the amine group.
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS force fields .

How should researchers address potential toxicity concerns during preclinical studies?

Advanced Research Question

  • In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus can flag structural alerts (e.g., genotoxicity from the chloro group).
  • In Vivo Models : Dose-range finding in rodents (OECD 420/423 guidelines) with histopathological analysis of liver/kidney tissues.
  • Mechanistic Studies : RNA-seq or metabolomics to identify pathways affected by chronic exposure .

What analytical techniques are critical for purity assessment and impurity profiling?

Basic Research Question

  • HPLC-UV/HRMS : Use C18 columns (e.g., Agilent Zorbax) with gradient elution to resolve impurities.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) to detect synthetic byproducts.
  • Advanced Consideration :
    • Chiral HPLC : Required if stereoisomers are present due to incomplete stereocontrol during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR-31747 free base
Reactant of Route 2
Reactant of Route 2
SR-31747 free base

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.